Distinct Regioselectivity in Peracid Oxidation Compared to S-Alkyl Sulfinothioates
Peroxidation of regioisomeric S-alkyl and S-aryl sulfinothioates with m-chloroperoxybenzoic acid (MCPBA) demonstrates that oxidation occurs predominantly at the sulfenyl sulfur atom. For S-2,2-dimethylpropyl benzenesulfinothioate (an S-alkyl analog, compound 9), the major product after 1 equiv MCPBA oxidation is ultimately the corresponding thiosulfonate 23 . In contrast, the S-aryl nature of S-p-tolyl benzenesulfinothioate (26974-27-6) anchors the sulfenyl sulfur atom to an aryl group, which is expected to alter the electronic environment and subsequent stability of the vic-disulfoxide intermediate, thereby affecting product distribution . While direct product distribution data for 26974-27-6 under identical MCPBA oxidation are not reported, its S-aryl structure classifies it with compounds 5 and 6 in the study, which form OS-sulfenyl sulfinates and ultimately rearranged products distinct from the simple thiosulfonate pathway observed for S-alkyl compound 9 .
| Evidence Dimension | MCPBA oxidation outcome pathway |
|---|---|
| Target Compound Data | S-Aryl benzenesulfinothioates (class containing 26974-27-6) yield OS-sulfenyl sulfinates and rearranged products |
| Comparator Or Baseline | S-2,2-dimethylpropyl benzenesulfinothioate (S-alkyl analog, compound 9) yields thiosulfonate 23 |
| Quantified Difference | Qualitative difference in oxidation pathway |
| Conditions | 1 equiv MCPBA oxidation |
Why This Matters
For researchers utilizing oxidation chemistry to generate specific sulfur-functionalized products, the S-aryl vs. S-alkyl substitution on the sulfinothioate dictates the reaction outcome, making 26974-27-6 the necessary precursor for accessing aryl-derived thiosulfonates and their isomers.
